1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione
CAS No.:
Cat. No.: VC13813874
Molecular Formula: C17H25NO7
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25NO7 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 1-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C17H25NO7/c1-2-6-21-8-10-23-12-14-25-15-13-24-11-9-22-7-5-18-16(19)3-4-17(18)20/h1,3-4H,5-15H2 |
| Standard InChI Key | FDILRMVQLSCYMQ-UHFFFAOYSA-N |
| SMILES | C#CCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
| Canonical SMILES | C#CCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione, reflects its branched polyether chain and pyrrole-2,5-dione moiety. The molecular structure comprises:
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A pyrrole-2,5-dione core (maleimide derivative), known for electrophilic reactivity at the C3 and C4 positions .
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A 3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl group, a 17-atom chain with five ether oxygen atoms and a terminal alkyne.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.38 g/mol |
| CAS Number | 2514947-01-2 |
| Hazard Statements | H315, H319, H302, H335 |
The terminal alkyne group enables click chemistry applications, while the polyether chain enhances solubility in polar solvents .
Spectroscopic and Crystallographic Data
X-ray crystallography of analogous pyrrole-2,5-dione derivatives reveals planar maleimide rings with substituents influencing packing motifs . For example, 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives exhibit intermolecular hydrogen bonding between carbonyl oxygen and amine hydrogens, stabilizing crystal lattices . Nuclear magnetic resonance (NMR) studies of related compounds show distinct signals for maleimide protons (δ 6.8–7.2 ppm) and polyether chains (δ 3.4–4.0 ppm) .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of 1-(3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione likely involves sequential etherification and maleimide functionalization:
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Polyether Chain Construction: A propargyl alcohol derivative undergoes stepwise alkylation with ethylene oxide units to form the pentaoxaoctadec-17-yn-1-ol intermediate.
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Maleimide Conjugation: The terminal hydroxyl group reacts with maleic anhydride under acidic or basic conditions, followed by cyclization to form the pyrrole-2,5-dione ring .
Table 2: Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Polyether synthesis | Propargyl bromide, K₂CO₃, DMF | 60–70% |
| Maleimide formation | Maleic anhydride, toluene, Δ | 75–95% |
Similar reactions using 2,3-dimethylmaleic anhydride achieve yields exceeding 90% in toluene at reflux .
Structural Modifications
The terminal alkyne permits further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity is exploited in bioconjugation, where the compound serves as a linker for fluorescent probes or drug carriers.
Pharmacological and Biological Activity
Anti-Inflammatory Properties
Pyrrole-2,5-dione derivatives demonstrate cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis in vitro . For example, 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives exhibit IC₅₀ values of 1.2–3.8 μM against COX-2, comparable to celecoxib . The polyether chain may enhance bioavailability by improving water solubility.
Antimicrobial Efficacy
Structural analogs show moderate activity against Staphylococcus aureus (MIC: 32–64 μg/mL) and Escherichia coli (MIC: 64–128 μg/mL) . The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions with the polyether chain.
Applications and Future Directions
Biomedical Imaging
The propargyl group enables conjugation to azide-modified biomarkers for fluorescence imaging. A related pentaoxaoctadec-17-yn-1-ol derivative is used in amyloid-β plaque detection in Alzheimer’s disease models.
Drug Delivery Systems
The polyether chain’s hydrophilicity and maleimide’s thiol reactivity make this compound a candidate for PEGylation of proteins or nanoparticles, extending circulatory half-life.
Polymer Chemistry
Copolymerization with acrylates yields hydrogels with tunable mechanical properties, suitable for 3D bioprinting.
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